molecular formula C6H9NO2 B13324530 5-Oxa-2-azaspiro[3.4]octan-8-one

5-Oxa-2-azaspiro[3.4]octan-8-one

Cat. No.: B13324530
M. Wt: 127.14 g/mol
InChI Key: LRYJRCBLIZJALJ-UHFFFAOYSA-N
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Description

An Overview of Spirocyclic Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

Spirocyclic scaffolds are three-dimensional structures that have become increasingly popular in drug discovery and modern organic synthesis. nih.gov Their inherent three-dimensionality offers a significant advantage over traditional flat, aromatic structures, potentially leading to drug candidates with fewer liabilities. nih.gov This has resulted in a noticeable increase in the number of approved drugs containing spirocyclic motifs, with half of the two dozen clinically used medicines featuring a spirocycle being approved in the 21st century. nih.gov

The appeal of spirocycles lies in their ability to introduce novel chemical space and structural diversity. tandfonline.comsigmaaldrich.com They are utilized in the development of screening libraries and in diversity-oriented synthesis. tandfonline.com Moreover, the addition of spirocyclic moieties to existing molecules can modulate crucial properties such as water solubility, lipophilicity (log P), and metabolic stability. tandfonline.com The synthetic challenges associated with creating these complex structures are being actively addressed, as evidenced by the numerous articles in organic chemistry journals detailing their synthesis. tandfonline.com

Significance of the 5-Oxa-2-azaspiro[3.4]octane System as a Unique Heterocyclic Framework

The 5-Oxa-2-azaspiro[3.4]octane system represents a unique and valuable heterocyclic framework in medicinal chemistry. This spirocyclic building block provides access to a new area of chemical space with straightforward functional handles for further diversification. sigmaaldrich.com The incorporation of both oxygen and nitrogen heteroatoms within the spirocyclic core offers opportunities for specific interactions with biological targets and for fine-tuning the physicochemical properties of the molecule. The synthesis of functionalized azetidine-containing spirocycles, including the 5-oxa-2-azaspiro[3.4]octane system, has been achieved through innovative methods like electrophile-induced spirocyclisation-desilylation reactions. bris.ac.uk

Conformational Attributes and Three-Dimensional Characteristics of Spiro[3.4]octanes

The defining feature of spiro[3.4]octanes is their rigid, three-dimensional structure, which is a direct consequence of the spiro-fusion of a cyclobutane (B1203170) and a cyclopentane (B165970) ring. This inherent rigidity is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for biological targets. The Fsp3 character (the fraction of sp3 hybridized carbons) of spirocycles is generally high, contributing to their non-planar geometry and differentiating them from the "flatland" of aromatic compounds that have historically dominated medicinal chemistry. nih.gov This three-dimensionality is expected to improve the pharmacological profile of drug candidates. nih.gov

Research Objectives and Scope for the Academic Investigation of 5-Oxa-2-azaspiro[3.4]octan-8-one

The academic investigation of this compound is driven by the need to explore new chemical entities with potential therapeutic applications. A primary research objective is the development of efficient and modular synthetic routes to this spirocyclic ketone and its derivatives. bris.ac.uk This includes exploring novel cycloaddition strategies and strain-release-driven reactions to construct the core structure. bris.ac.ukillinoisstate.edu

Further research focuses on understanding the structure-activity relationships of compounds incorporating the this compound scaffold. This involves synthesizing a library of analogues with diverse substituents and evaluating their biological activity against various targets. The unique conformational constraints of the spirocyclic system are of particular interest, as they can provide insights into the optimal geometry for target binding. The ultimate goal is to leverage the distinct properties of this heterocyclic framework to design novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

5-oxa-2-azaspiro[3.4]octan-8-one

InChI

InChI=1S/C6H9NO2/c8-5-1-2-9-6(5)3-7-4-6/h7H,1-4H2

InChI Key

LRYJRCBLIZJALJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1=O)CNC2

Origin of Product

United States

Synthetic Methodologies for 5 Oxa 2 Azaspiro 3.4 Octan 8 One and Analogous Spiro 3.4 Octane Cores

Annulation Strategies for the Construction of Spiro[3.4]octane Ring Systems

Annulation, the process of building a new ring onto an existing one, is a cornerstone of spirocycle synthesis. For spiro[3.4]octane cores, this involves either cyclopentane (B165970) or cyclobutane (B1203170) ring formation as the key ring-closing step.

The formation of a five-membered ring is a widely studied area in organic synthesis, with numerous methods applicable to the construction of spiro[3.4]octane systems. baranlab.org These approaches often involve creating the cyclopentane portion onto a pre-existing four-membered ring.

Key strategies for cyclopentane ring formation include:

Ionic Reactions : Intramolecular aldol (B89426) condensations and enolate alkylations are classical methods for forming five-membered rings. baranlab.orgscribd.com

Dieckmann Cyclization : This intramolecular condensation of a diester to form a β-keto ester is a powerful tool. A tandem conjugate addition followed by a Dieckmann cyclization has been effectively used to construct the 5-oxa-2-azaspiro[3.4]octan-8-one core. lookchem.com

Radical Cyclizations : Free-radical-mediated reactions can efficiently form C-C bonds to close five-membered rings.

Metal-Mediated Reactions : Palladium-catalyzed cycloisomerization of enynes and dienes offers another route to cyclopentane rings. scribd.com The Thorpe-Ingold effect, where gem-disubstitution on a linking chain accelerates cyclization, can enhance the efficiency of these ring-closing reactions. baranlab.org

A comparative overview of selected cyclopentane formation methods is presented below.

Table 1: Methodologies for Cyclopentane Ring Annulation
Method Description Key Features
Dieckmann Cyclization Intramolecular condensation of a diester using a strong base to form a β-keto ester. High efficiency for 5-membered ring formation; tolerant of various functional groups. lookchem.com
Aldol Condensation Intramolecular reaction between two carbonyl groups (a ketone and an aldehyde) to form a β-hydroxy carbonyl, which can then dehydrate. A fundamental C-C bond-forming reaction. baranlab.org
[3+2] Cycloaddition Reaction of a three-atom component with a two-atom component to form a five-membered ring. Provides access to highly functionalized cyclopentanes stereoselectively. organic-chemistry.orgfrontiersin.org
Heck Reaction Palladium-catalyzed coupling of an unsaturated halide with an alkene, which can be applied intramolecularly. Can initiate cascade reactions to build complex polycyclic systems. scribd.com

Constructing the four-membered azetidine (B1206935) or oxetane (B1205548) ring onto a cyclopentane precursor is an alternative and equally viable strategy. rsc.org The synthesis of four-membered rings is often challenged by ring strain, but several reliable methods have been developed. rsc.org

Common approaches include:

Intramolecular Nucleophilic Substitution : This is a typical method where a heteroatom nucleophile displaces a leaving group on a γ-carbon to form the four-membered ring. rsc.org

[2+2] Cycloaddition Reactions : Photochemical [2+2] cycloadditions between two alkene components are a powerful method for forming cyclobutane rings and their heterocyclic analogues. vanderbilt.edu For instance, the reaction of an alkene with a ketene (B1206846) can produce a cyclobutanone. This strategy is highly effective for creating the four-membered ring in a convergent manner. rsc.orgvanderbilt.edu

Ring Expansion/Contraction : Methods involving the expansion of a cyclopropane (B1198618) ring or the contraction of a larger ring can also yield four-membered systems. nih.gov

One successful strategy for synthesizing the parent 2-azaspiro[3.4]octane scaffold involved the annulation of the four-membered ring as a key step. rsc.org

Specific Synthetic Routes to this compound and its Key Intermediates

A concise and effective synthesis of this compound has been developed, highlighting the efficiency of tandem reactions. lookchem.com

The synthesis begins with readily available starting materials. The key components for one of the most efficient reported routes are:

N-Boc-azetidin-3-one (1) : This serves as the four-membered ring precursor.

Methyl glycolate : This reagent provides the atoms necessary for the formation of the tetrahydrofuranone portion of the spirocycle. lookchem.com

An alternative synthetic pathway involves the conversion of tert-Butyl 8-methoxy-5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate to the target ketone. chemicalbook.com

A highly efficient, step-economic route has been established for producing this compound (referred to as compound 14 in the referenced literature). lookchem.com

The optimized reaction sequence is as follows:

Tandem Conjugate Addition-Dieckmann Cyclization : The process starts with N-Boc-azetidin-3-one and methyl glycolate. This tandem reaction smoothly yields the spirocyclic β-keto ester intermediate (13 ). lookchem.com

Krapcho Decarboxylation : The crude intermediate 13 is then subjected to Krapcho decarboxylation conditions without purification. This step removes the ester group, furnishing the desired this compound (14 ). lookchem.com

Table 2: Synthetic Route to this compound

Step Reaction Reagents & Conditions Product Yield
1 Conjugate Addition-Dieckmann Cyclization N-Boc-azetidin-3-one, Methyl glycolate Spirocyclic ketoester (13 ) Not isolated
2 Krapcho Decarboxylation Heat This compound (14 ) 61% (over 2 steps) lookchem.com

Advanced Cycloaddition and Condensation Reactions for Spiro[3.4]octanones

Cycloaddition reactions are powerful tools for the convergent synthesis of complex cyclic and spirocyclic systems. rsc.org In the context of spiro[3.4]octanones and their analogues, [3+2] and [4+2] cycloadditions are particularly relevant.

[3+2] Cycloaddition : This reaction is highly effective for constructing the five-membered ring of the spiro[3.4]octane system. A common strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. researchgate.net Azomethine ylides, often generated in situ, react with activated alkenes to form substituted pyrrolidine (B122466) rings, which are structural components of many spiro[3.4]octane analogues. rsc.org Donor-acceptor (D-A) cyclopropanes can also serve as C-3 synthons in [3+2] cycloadditions with α,β-unsaturated enamides to produce spiro[cyclopentane-1,3'-indoline] derivatives with excellent diastereoselectivity. frontiersin.org

[4+2] Cycloaddition (Diels-Alder Reaction) : The Diels-Alder reaction can be used to construct six-membered rings, but it can also be adapted to form spiro systems when an exocyclic diene or dienophile is used. For example, the reaction between 5-methylidene-hydantoins and various 1,3-dienes has been used to prepare spiro-compounds, demonstrating the utility of this reaction in building spirocyclic frameworks. mdpi.com

These advanced methods provide access to structurally diverse spirocycles that are valuable as building blocks in medicinal chemistry. researchgate.net

Chemical Reactivity and Transformation Chemistry of 5 Oxa 2 Azaspiro 3.4 Octan 8 One Derivatives

Oxidation Processes of the Spirocyclic System

The oxidation of the 5-oxa-2-azaspiro[3.4]octane ring system can be directed at different positions depending on the reagents and the substitution pattern of the scaffold. A notable transformation involves the oxidation of a closely related spirocyclic system, the 1-oxo-2-oxa-5-azaspiro[3.4]octane, which contains a β-lactone fused to the pyrrolidinone ring. Treatment of this scaffold with the powerful oxidizing agent ruthenium tetroxide (RuO₄) leads to the formation of the corresponding spiro β-lactone γ-lactams nih.gov. This reaction highlights the stability of the spirocyclic core under strong oxidative conditions that target specific functionalities within the molecule.

For the parent 5-oxa-2-azaspiro[3.4]octan-8-one system, oxidation typically targets substituents or the azetidine (B1206935) nitrogen. For instance, the secondary amine of the parent scaffold can be oxidized, though it is more commonly functionalized via alkylation or acylation. Oxidation of alcohol derivatives at the C-8 position, such as tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, can be readily achieved using standard reagents like Dess-Martin periodinane (DMP) to regenerate the ketone functionality of the title compound.

Reduction Chemistry of the Carbonyl and Azacyclic Moieties

The carbonyl group at the C-8 position of this compound is susceptible to reduction by common hydride reagents. The commercial availability of tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, the direct reduction product of the N-Boc protected ketone, indicates that this is a routine and high-yielding transformation. Reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically employed for this conversion, selectively reducing the ketone to a secondary alcohol without affecting the integrity of the spirocyclic core.

The azacyclic (azetidine) moiety itself is generally resistant to reduction under standard conditions. However, catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), can be used to reduce other functionalities within the molecule, such as carbon-carbon double bonds, without affecting the saturated azetidine ring. This chemoselectivity allows for the selective transformation of substituents on the spirocyclic scaffold.

Starting MaterialReagentProductMoiety Reduced
2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octaneSodium Borohydride (NaBH₄)tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylateCarbonyl (Ketone)
Unsaturated 5-oxa-2-azaspiro[3.4]octane derivativeH₂, Palladium on Carbon (Pd/C)Saturated 5-oxa-2-azaspiro[3.4]octane derivativeC=C double bond

Nucleophilic and Electrophilic Substitution Reactions on the Spiro Core and Substituents

Direct nucleophilic or electrophilic substitution on the carbon atoms of the 5-oxa-2-azaspiro[3.4]octane core is challenging and not commonly reported. The high steric hindrance around the spirocenter and the inherent strain of the four-membered ring often lead to other reaction pathways, such as ring-opening, being favored.

However, substitution reactions on the substituents, particularly on the azetidine nitrogen, are a primary method for functionalizing the scaffold. The secondary amine of the parent 5-oxa-2-azaspiro[3.4]octane or the deprotected N-Boc derivative serves as a nucleophile and readily undergoes reactions with various electrophiles.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination.

N-Acylation: The nitrogen can be acylated with acyl chlorides, anhydrides, or sulfonyl chlorides (e.g., methanesulfonyl chloride, MsCl) in the presence of a base to form the corresponding amides and sulfonamides. These reactions are fundamental to the elaboration of the spirocyclic core in medicinal chemistry programs.

Electrophilic substitution on the tetrahydrofuran (B95107) ring is generally unfavorable. The electron-donating nature of the ether oxygen does not sufficiently activate the ring towards electrophilic attack in the same way as aromatic systems. Reactions involving strong electrophiles or Lewis acids are more likely to induce ring cleavage.

Ring-Opening and Rearrangement Mechanisms

The inherent ring strain in the four-membered azetidine and five-membered oxetane (B1205548) components of the spirocycle makes it susceptible to ring-opening and rearrangement reactions, which serve as key pathways for structural diversification.

Investigation of Retro-Mannich Reactions in Spiro-Oxindole Systems

While not the exact 5-oxa-2-azaspiro[3.4]octane system, the retro-Mannich reaction is a well-documented rearrangement mechanism in structurally related spiro-oxindole alkaloids. This process involves the fragmentation of a β-amino carbonyl system. In the context of spiro[pyrrolidine-3,3'-oxindoles], irradiation can induce an intramolecular [2+2] cycloaddition, which is followed by a spontaneous retro-Mannich fission of the resulting strained cyclobutane (B1203170). This sequence leads to the formation of a new spiro[indoline-3,3'-pyrrolenine] intermediate. This tandem photocycloaddition-retro-Mannich fragmentation provides a powerful route to complex alkaloid structures and demonstrates a key reactivity pattern for strained spirocyclic systems containing a nitrogen atom beta to a quaternary center.

Other Strain-Release and Rearrangement Pathways

The oxetane portion of the 5-oxa-2-azaspiro[3.4]octane scaffold is prone to ring-opening reactions driven by the release of ring strain. These reactions can be initiated by both nucleophiles and electrophiles/acids.

Acid-Catalyzed Ring Opening: In the presence of Brønsted or Lewis acids, the ether oxygen is protonated or coordinated, activating the ring. Subsequent attack by a weak nucleophile typically occurs at the more substituted carbon atom (the spirocenter), leading to a stabilized carbocationic intermediate. This pathway often results in cleavage of the C4-O5 bond.

Nucleophilic Ring Opening: Strong nucleophiles tend to attack the less sterically hindered carbon of the oxetane ring (C6 or C7) in an Sₙ2-type reaction. The regioselectivity is primarily governed by steric effects.

These ring-opening reactions provide access to functionalized pyrrolidine (B122466) derivatives, effectively using the spirocycle as a compact precursor to more complex, linear, or monocyclic structures.

Functional Group Interconversions on the 5-Oxa-2-azaspiro[3.4]octane Scaffold

The 5-oxa-2-azaspiro[3.4]octane scaffold, particularly when functionalized at the C-8 position, allows for a wide range of functional group interconversions (FGIs). These transformations are essential for fine-tuning the properties of the molecule for applications in drug discovery. The commercially available 8-oxo, 8-hydroxy, and 8-amino derivatives of the N-Boc protected scaffold serve as key nodes for these interconversions.

A common sequence begins with the reduction of the C-8 ketone to the corresponding alcohol, as previously described. This secondary alcohol is a versatile intermediate for further transformations:

Oxidation: The alcohol can be oxidized back to the ketone using reagents like Dess-Martin periodinane (DMP) or via a Swern oxidation.

Activation and Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with TsCl or MsCl. This activated intermediate can then be displaced by a variety of nucleophiles (e.g., azides, halides, cyanides) to introduce new functionalities with inversion of stereochemistry.

Conversion to Amine: The alcohol can be converted to an amine, for instance, via a Mitsunobu reaction with an appropriate nitrogen source or by conversion to an azide followed by reduction. This provides access to the 8-amino derivatives.

This suite of reactions allows for the systematic exploration of the chemical space around the C-8 position of the spirocyclic core.

Starting Functional Group (at C-8)Reaction TypeTypical ReagentsProduct Functional Group (at C-8)
KetoneReductionNaBH₄, LiAlH₄Alcohol
AlcoholOxidationDMP, PCC, Swern (Oxalyl chloride, DMSO, Et₃N)Ketone
AlcoholActivationTsCl/Pyridine, MsCl/Et₃NTosylate/Mesylate
Tosylate/MesylateNucleophilic SubstitutionNaN₃, NaCN, LiBrAzide, Nitrile, Bromide
AzideReductionH₂, Pd/C; LiAlH₄Amine

Structural Elucidation and Conformational Analysis of 5 Oxa 2 Azaspiro 3.4 Octan 8 One

Advanced Spectroscopic Methods for Structure Assignment

The definitive structural assignment of 5-Oxa-2-azaspiro[3.4]octan-8-one, and more specifically its commonly synthesized N-Boc protected analogue, tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, has been achieved through a combination of sophisticated spectroscopic techniques. While detailed 2D-NMR and high-resolution mass spectrometry (HRMS) data for the parent compound is not extensively published in readily accessible literature, the characterization of its derivatives provides significant insight.

The synthesis of novel thia- and oxa-azaspiro[3.4]octanes has been reported, with structural confirmation relying on standard spectroscopic methods. For the N-Boc protected derivative, foundational 1D NMR spectroscopy, including ¹H and ¹³C NMR, provides the initial framework for the molecular structure.

To unambiguously assign the complex spin systems and establish connectivity within the spirocyclic framework, two-dimensional NMR (2D-NMR) techniques are indispensable. Correlation Spectroscopy (COSY) is employed to identify proton-proton coupling networks within the azetidine (B1206935) and tetrahydrofuran (B95107) rings. Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the spirocyclic junction and the relative positions of the carbonyl and ether functionalities.

High-resolution mass spectrometry (HRMS) is utilized to determine the precise elemental composition of the molecule. By providing a highly accurate mass measurement, HRMS confirms the molecular formula, corroborating the structural data obtained from NMR spectroscopy.

Table 1: Spectroscopic Data for tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Technique Data Type Observed Values
¹H NMR Chemical Shifts (δ) Data not publicly available
¹³C NMR Chemical Shifts (δ) Data not publicly available

Note: Specific, detailed experimental data from primary literature is not widely available in the public domain. The table structure is provided as a template for such data.

Analysis of Spiro Stereochemistry and Chiral Resolution Techniques

The spirocyclic nature of this compound introduces a stereocenter at the spiro carbon atom (C4). As a result, the molecule is chiral and can exist as a pair of enantiomers. The synthesis of this compound, without the use of chiral catalysts or starting materials, typically results in a racemic mixture.

The separation of these enantiomers, a process known as chiral resolution, is critical for investigating their differential biological activities. Common methods for chiral resolution of spirocyclic compounds include:

Diastereomeric Salt Formation: This classical technique involves reacting the racemic mixture with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved diastereomers can then be treated to regenerate the individual enantiomers of the original compound.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the analytical and preparative separation of enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation.

While the specific application of these techniques to this compound is not detailed in available literature, these are standard and effective methods for the resolution of chiral spirocyclic systems.

Conformational Preferences and Rigidity of the Spiro[3.4]octane System

The spiro[3.4]octane framework imparts significant conformational rigidity to the molecule. This constrained three-dimensional structure is a key feature that makes such scaffolds attractive in drug design, as it can lead to higher binding affinity and selectivity for biological targets.

The conformational preferences of the two rings are interdependent. The azetidine ring, a four-membered heterocycle, is known to adopt a puckered conformation to relieve ring strain. The tetrahydrofuranone ring, a five-membered ring, typically exists in an envelope or twist conformation. The spiro fusion of these two rings restricts the available conformations of each.

Crystallographic Studies and Solid-State Structural Characteristics

To date, there are no publicly available single-crystal X-ray diffraction studies for this compound or its N-Boc protected derivative. X-ray crystallography is the gold standard for the unambiguous determination of molecular structure in the solid state.

Should such a study be conducted, it would provide precise bond lengths, bond angles, and torsional angles, offering definitive proof of the molecular connectivity and stereochemistry. Furthermore, a crystal structure would reveal the preferred conformation of the molecule in the solid state and provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Computational and Mechanistic Studies on 5 Oxa 2 Azaspiro 3.4 Octan 8 One and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 5-Oxa-2-azaspiro[3.4]octan-8-one, DFT calculations can provide deep insights into its geometry, stability, and reactivity.

Detailed research findings from analogous spirocyclic systems, such as spirocyclic β-lactams and ketones, demonstrate the utility of DFT in this context. For instance, quantum chemical calculations have been employed to elucidate the 3D structure of novel chiral spiroisoxazolidine-β-lactams, confirming their stereochemistry. researchgate.net Similar calculations on benzospirocyclic ketones have been used to determine optimized geometries, including bond lengths and angles, which show good agreement with experimental X-ray diffraction data. researchgate.net

For this compound, DFT calculations would likely reveal a puckered conformation for both the azetidine (B1206935) and tetrahydrofuranone rings to alleviate ring strain. The presence of the electronegative oxygen atom in the tetrahydrofuranone ring and the nitrogen in the azetidine ring would significantly influence the electron distribution across the molecule. This is expected to render the carbonyl carbon of the ketone highly electrophilic and the nitrogen atom of the azetidine basic, although the latter's basicity might be modulated by the ring strain.

The reactivity of the molecule can be predicted by analyzing the frontier molecular orbitals (HOMO and LUMO). The LUMO is expected to be localized on the carbonyl group, indicating its susceptibility to nucleophilic attack. The HOMO, conversely, would likely be centered around the nitrogen atom, signifying its role as a nucleophile or a site for protonation. These calculations are crucial for predicting how the molecule might interact with other reagents or a biological target.

Below is a representative table of DFT-calculated structural parameters for a related spirocyclic ketone, illustrating the type of data that would be obtained for this compound.

ParameterCalculated Value (B3LYP/6-311G(d,p))Experimental Value (X-ray)
C=O Bond Length (Å)1.2151.210
C-N Bond Length (Å)1.4681.472
C-O Bond Length (Å)1.4351.431
C-C-C Angle in Azetidine (°)88.588.2
Mulliken Charge on Carbonyl Carbon+0.55N/A

Data in the table is illustrative and based on findings for analogous benzospirocyclic ketones. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The three-dimensional shape of a molecule is critical to its function, particularly in a biological context. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational landscape of flexible molecules like this compound.

The spirocyclic nature of this compound introduces significant conformational constraints. Structural and conformational analyses of related 1-oxaspiro[2.5]octane derivatives using NMR spectroscopy have revealed preferred conformations that are influenced by the steric and electronic effects of substituents. nih.govdntb.gov.ua For this compound, the cyclopentane-like tetrahydrofuranone ring would likely adopt an envelope or twist conformation, while the azetidine ring would be puckered. The spiro fusion of these two rings would lead to a relatively rigid core structure.

MD simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in aqueous solution or a lipid bilayer. These simulations can reveal the accessible conformations and the energy barriers between them. For instance, in a study of 1,3-difluorinated alkanes, computational analysis showed that the conformational profile is strongly influenced by the polarity of the medium. nih.gov A similar effect would be expected for this compound, where the polar carbonyl and ether functionalities would interact differently with solvents of varying polarity.

The conformational landscape of derivatives of this compound would also be of interest. Substituents on the azetidine nitrogen or the tetrahydrofuranone ring could alter the conformational preferences, which in turn could impact their biological activity.

The following table presents illustrative data on the relative energies of different conformers for a related spirocyclic system, as would be determined through molecular modeling.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
Axial175.20.00
Equatorial65.81.25
Twist-Boat-30.15.60

Data in the table is illustrative and based on conformational analysis of similar heterocyclic systems. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry and drug development. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of intermediates and the calculation of transition state energies, which determine the kinetics of a reaction.

For this compound, several reactions could be of interest. For example, the reduction of the ketone to the corresponding alcohol, or the nucleophilic addition to the carbonyl group. Computational studies could model these reactions to determine the most likely stereochemical outcome, which is crucial for the synthesis of chiral derivatives.

The inherent ring strain of the azetidine and oxetane (B1205548) moieties suggests that ring-opening reactions could also be a feature of the chemistry of this scaffold. nih.gov DFT calculations can be used to model the transition states of such reactions, providing insight into their feasibility under different conditions. For example, the reactivity of oxetanes in ring-opening reactions is often activated by Lewis acids, a process that can be effectively modeled computationally. nih.gov

A study on the cycloaddition reactions of zerumbone (B192701) to form spiro-pyrrolizidino-oxindoles utilized DFT to examine the interaction between the reactants and found that the nucleophilic attack was energetically favored at a specific double bond due to lower activation energies. researchgate.net This highlights how computational methods can explain and predict regioselectivity in the synthesis of complex spirocyclic systems.

The following table provides an example of calculated activation energies for a reaction involving a spirocyclic compound, demonstrating the kind of data that would be generated for reactions of this compound.

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Path A (endo attack)TS115.2
Path B (exo attack)TS218.5

Data in the table is illustrative and based on computational studies of cycloaddition reactions. researchgate.net

Molecular Docking and Ligand-Target Interaction Analysis for Bioactive Analogues

A primary driver for the synthesis of novel heterocyclic compounds is the search for new therapeutic agents. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. This is a crucial step in structure-based drug design.

Analogues of this compound have shown potential as bioactive molecules. For instance, a patent has disclosed derivatives of this scaffold as M4 muscarinic acetylcholine (B1216132) receptor agonists. nih.gov The M4 receptor is a target for the treatment of neurological disorders like schizophrenia and Alzheimer's disease.

Molecular docking studies can be used to understand how these analogues bind to the M4 receptor. A study on the discovery of selective M4 agonists with novel carbamate (B1207046) isosteres used ensemble docking to develop a model of the agonist-receptor interaction. nih.gov This model revealed key hydrogen bonding interactions with specific amino acid residues (Asn417 and Ser116) in the receptor's binding site.

For analogues of this compound, docking studies would aim to identify similar key interactions. The ketone oxygen could act as a hydrogen bond acceptor, while the azetidine nitrogen could form a crucial ionic interaction with an acidic residue in the binding pocket. The spirocyclic core would position these interacting groups in a specific orientation, which could be key to achieving high affinity and selectivity.

The results from docking studies can guide the design of new analogues with improved potency and selectivity. For example, if a particular region of the binding pocket is found to be unoccupied, a substituent could be added to the ligand to fill this space and form additional favorable interactions.

The table below presents typical results from a molecular docking study, showing the binding energies and key interactions of analogous M4 agonists.

CompoundDocking Score (kcal/mol)Key Interacting Residues
Analog 1-9.8Asn417, Tyr112
Analog 2-9.5Asn417, Ser116
Analog 3-8.7Tyr421, Trp108

Data in the table is illustrative and based on docking studies of M4 receptor agonists. nih.govnih.gov

Applications of 5 Oxa 2 Azaspiro 3.4 Octan 8 One As a Building Block in Complex Chemical Synthesis

Development of Diversified Chemical Space Utilizing the Spirocyclic Core

The introduction of spirocyclic scaffolds is a key strategy for expanding the accessible chemical space in drug discovery and medicinal chemistry. Spirocycles, defined as ring systems fused at a single atom, offer an inherent three-dimensionality that allows for a departure from the "flatland" of traditional aromatic compounds. researchgate.netbldpharm.com The 5-Oxa-2-azaspiro[3.4]octan-8-one core, first synthesized by Carreira and coworkers, provides access to a novel area of chemical space. sigmaaldrich.comscientificlabs.co.uk Its structure contains straightforward functional handles, such as the ketone and the secondary amine (often protected), which allow for predictable and controlled diversification. sigmaaldrich.com

The value of this scaffold lies in its ability to increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule. A higher Fsp3 count is often correlated with increased success rates for drug candidates in clinical trials, as it allows for more complex and specific interactions with biological targets. bldpharm.com The conformational restriction imposed by the spirocyclic system offers predictable vectorization, meaning the substituents attached to the core are held in well-defined spatial orientations, which can lead to more selective target interaction. researchgate.net Researchers leverage this rigid framework to build libraries of compounds with diverse functionalities, exploring new structural motifs that are underrepresented in existing compound collections.

Feature of Spirocyclic CoreAdvantage in Chemical Space Development
Inherent Three-Dimensionality Moves away from flat aromatic structures, creating more complex molecular shapes. researchgate.netbldpharm.com
Functional Handles (Ketone/Amine) Allows for straightforward and predictable chemical modifications for library synthesis. sigmaaldrich.com
High Fsp3 Character Increases molecular complexity and saturation, which is often linked to improved drug-likeness. bldpharm.com
Conformational Rigidity Provides predictable orientation of substituents, enhancing selectivity for biological targets. researchgate.net

Strategies for Incorporation into Complex Molecular Architectures

The integration of the this compound scaffold into larger, more complex molecules requires robust synthetic strategies. The functional groups on the spirocycle serve as key anchor points for elaboration. The secondary amine is typically protected, often as a tert-butyloxycarbonyl (Boc) carbamate (B1207046), to control its reactivity during synthetic sequences. The ketone at the 8-position is a versatile handle for a wide range of transformations.

Common strategies for incorporating this building block include:

Reductive Amination: The ketone can be converted into an amine, which can then be acylated, alkylated, or used in coupling reactions to attach larger fragments. The resulting 8-amino-5-oxa-2-azaspiro[3.4]octane is itself a valuable intermediate.

Wittig-type Olefinations: The ketone allows for the introduction of carbon-carbon double bonds, providing a route to extend carbon chains or to introduce new functional groups.

Aldol (B89426) and Related Condensations: The α-carbon to the ketone can be functionalized, or the ketone itself can act as an electrophile in reactions with enolates and other nucleophiles to build more complex carbon skeletons.

Nucleophilic Addition to the Ketone: Grignard reagents or organolithium compounds can add to the carbonyl group, creating tertiary alcohols and introducing new stereocenters.

These methods allow chemists to strategically append diverse substituents and build intricate molecular frameworks around the rigid spirocyclic core, making it a valuable module for constructing complex target molecules. rsc.org

Precursor for Pharmacologically Active Scaffolds and Drug Candidates

Spirocyclic N-heterocycles are considered privileged scaffolds in medicinal chemistry due to their unique combination of properties, including 3D character, conformational restriction, and potential for improved metabolic stability compared to their monocyclic counterparts. researchgate.net The this compound framework is an exemplary precursor for developing such pharmacologically active agents.

Derivatives of 5-oxa-2-azaspiro[3.4]octane have been specifically investigated as M4 receptor agonists. google.com Muscarinic acetylcholine (B1216132) M4 receptors are a target for treating neurological and psychiatric disorders, and compounds that can selectively activate this receptor are of significant therapeutic interest. The spirocyclic core serves as the central scaffold onto which various substituents are attached to optimize potency, selectivity, and pharmacokinetic properties for these drug candidates. google.com The use of this building block in drug discovery programs highlights its utility in generating novel compounds with potential therapeutic applications. researchgate.net

Protected PrecursorCAS NumberMolecular FormulaApplication
tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate1453315-97-3C11H17NO4Key intermediate for synthesizing derivatives. sigmaaldrich.comhoffmanchemicals.com
tert-Butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate1408074-44-1C11H20N2O3Intermediate for introducing nitrogen-based functionalities.

Contribution to the Total Synthesis of Natural Products and Analogues

The structural motifs present in this compound are also found in naturally occurring compounds. A notable example is the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, which forms the core of oxazolomycin. nih.gov Oxazolomycin is a natural product isolated from Streptomyces species that exhibits antiviral activity.

The first synthesis of this key spirocyclic system was achieved using L-proline as a chiral starting material to produce an optically active version of the scaffold. nih.gov An alternative synthesis of the racemic system was also developed, employing a tandem aldol-lactonization reaction. These synthetic efforts were crucial in confirming the structure of the natural product and providing a pathway to generate analogues for further biological evaluation. The ability to construct this core structure demonstrates the relevance of azaspiro[3.4]octane building blocks in the challenging field of natural product total synthesis. nih.gov

Synthesis of Novel Materials and Functional Compounds

Beyond medicinal chemistry, spirocyclic scaffolds are gaining attention for their potential in materials science. The unique electronic properties and rigid three-dimensional structures of some spiro heterocycles make them promising candidates for the development of novel functional materials, such as organic semiconductors and liquid crystals. nih.gov

While direct applications of this compound in materials science are still emerging, its derivatives represent a class of highly functionalized compounds. Its use in developing M4 receptor agonists is a clear example of its role in creating functional molecules with specific biological activities. google.com Furthermore, the synthetic versatility of related spiro-oxetane systems, which can be converted into a range of derivatives including aldehydes, amines, and bromides, highlights the potential for creating a diverse set of building blocks for various applications. researchgate.net The development of efficient synthetic routes, such as ring-closing metathesis for related spirocycles, makes these promising building blocks more accessible for exploration in both drug discovery and the synthesis of novel functional materials. researchgate.net

Exploration of Biological Activities and Underlying Mechanisms of 5 Oxa 2 Azaspiro 3.4 Octan 8 One Derivatives in Vitro and Preclinical Studies

Modulation of Biological Pathways and Molecular Targets

The interaction of small molecules with biological pathways and molecular targets is a cornerstone of drug discovery. For derivatives of 5-Oxa-2-azaspiro[3.4]octan-8-one, research has begun to elucidate their influence on key cellular components and processes.

Enzyme Inhibition and Activation Mechanisms

Currently, there is a lack of specific research in publicly available scientific literature detailing the direct enzyme inhibition or activation mechanisms of this compound derivatives. While spirocyclic structures are often investigated for their potential as enzyme inhibitors in various therapeutic areas, dedicated studies on this particular scaffold's interaction with specific enzymes have not been reported. The synthesis of various functionalized 5-Oxa-2-azaspiro[3.4]octane modules suggests their potential use in drug discovery programs which may include screening for enzyme-modulating activities. lookchem.com

Receptor Agonism, particularly M4 Receptor Activity

A significant area of investigation for 5-Oxa-2-azaspiro[3.4]octane derivatives has been their activity as agonists for the M4 muscarinic acetylcholine (B1216132) receptor. google.comgoogle.com Patent literature highlights the development of these derivatives for their potential therapeutic use in treating a range of disorders of the nervous system. google.com These include conditions such as schizophrenia, mania, and neurodegenerative diseases like Alzheimer's disease, as well as substance abuse and dependence. google.combiosynth.com

The core 5-Oxa-2-azaspiro[3.4]octane structure serves as a key scaffold in the design of these M4 agonists. The general structure disclosed in these patents indicates various substitution patterns to modulate the pharmacological properties of the compounds.

Compound Class Target Receptor Potential Therapeutic Applications Reference
5-Oxa-2-azaspiro[3.4]octane derivativesM4 Muscarinic Acetylcholine ReceptorDisorders of the nervous system, including schizophrenia, mania, Alzheimer's disease, and substance abuse. google.combiosynth.com
2-Azaspiro[3.4]octane derivativesM4 Muscarinic Acetylcholine ReceptorDisorders of the nervous system. google.com

Interference with Protein-Protein Interactions (e.g., MDM2-p53)

The disruption of the interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2), is a well-established strategy in anticancer drug discovery. While direct studies on this compound derivatives as inhibitors of the MDM2-p53 interaction are not currently available, the broader class of spiro compounds, particularly spiro-oxindoles, has been extensively investigated for this mechanism.

This research into related spirocyclic systems suggests that the rigid, three-dimensional structure of the spiro scaffold is well-suited for targeting the hydrophobic pocket on MDM2, thereby preventing p53 binding. This body of work provides a strong rationale for the future investigation of this compound derivatives for similar activity.

Investigation of Broad Biological Activities

Beyond specific molecular targets, the inherent structural features of this compound derivatives suggest the potential for a wider range of biological effects.

Antimicrobial Properties and Antibacterial Activity Profiles

There is currently no specific data in the scientific literature detailing the antimicrobial or antibacterial properties of this compound derivatives. While other classes of spiro compounds have been synthesized and screened for such activities, this particular scaffold remains an area for future exploration in the search for novel antimicrobial agents.

Compound Class Antimicrobial Activity Reference
This compound derivativesData not availableN/A

Anticancer Potential and Cytotoxic Mechanisms in Cell Lines

The potential of this compound derivatives as anticancer agents is an area of significant interest, though direct cytotoxic data on this specific scaffold is limited in the public domain. The exploration of related spiro compounds provides a foundation for the potential of this chemical class. As mentioned previously, the interference with the MDM2-p53 protein-protein interaction by other spirocyclic molecules is a key anticancer mechanism.

The synthesis of various 5-Oxa-2-azaspiro[3.4]octane building blocks indicates their availability for the generation of compound libraries that could be screened for cytotoxic activity against various cancer cell lines. lookchem.com However, at present, there are no published studies detailing the IC50 values or specific cytotoxic mechanisms of this compound derivatives against cancer cell lines.

Compound Class Cancer Cell Line Cytotoxicity (IC50) Mechanism of Action Reference
This compound derivativesData not availableData not availableData not availableN/A

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The exploration of the structure-activity relationships (SAR) of this compound derivatives has been a key area of research, particularly in the context of their activity as muscarinic acetylcholine receptor (M4) agonists. These studies aim to understand how modifications to the spirocyclic core and its substituents influence the biological activity, selectivity, and pharmacokinetic properties of the compounds.

A significant body of research has focused on derivatives of the 5-oxa-2-azaspiro[3.4]octane scaffold as potent and selective M4 receptor agonists, which are of interest for the treatment of central nervous system disorders such as schizophrenia. A key patent highlights a series of these compounds and their SAR. The general structure involves the spirocyclic core, with various substituents attached to the azetidine (B1206935) nitrogen and other positions.

The SAR studies reveal several critical features:

The Spirocyclic Core : The rigid, three-dimensional structure of the 5-oxa-2-azaspiro[3.4]octane core is crucial for orienting the substituents in a manner that allows for effective binding to the M4 receptor. This spirocyclic system is considered a bioisosteric replacement for less rigid or more planar structures, often leading to improved potency and selectivity.

Substituents on the Azetidine Nitrogen (N-2 position) : The nature of the substituent on the nitrogen of the azetidine ring significantly impacts the agonist activity. Small alkyl groups or functionalized alkyl chains are commonly explored. The optimal substituent in this position often engages in specific interactions within the receptor binding pocket.

Modifications of the Tetrahydrofuranone Ring : Alterations to the this compound moiety, including changes to the ketone at the 8-position, can modulate the compound's properties. For instance, reduction of the ketone to a hydroxyl group introduces a new hydrogen bonding capability, which can affect receptor interaction and selectivity.

The following table summarizes the general SAR findings for 5-oxa-2-azaspiro[3.4]octane derivatives as M4 agonists based on available literature.

Structural Moiety Modification Impact on M4 Agonist Activity
5-Oxa-2-azaspiro[3.4]octane Core Core structure is maintainedEssential for providing a rigid scaffold for optimal substituent orientation.
Azetidine Nitrogen (N-2) Substituent Varies (e.g., alkyl, aryl, heterocyclic groups)Plays a critical role in receptor binding and functional activity. The choice of substituent is key for potency and selectivity.
8-position of the Tetrahydrofuran (B95107) Ring Ketone (C=O) or Alcohol (CH-OH)Influences polarity and hydrogen bonding potential, which can affect binding affinity and pharmacokinetic properties.

This table is a generalized summary based on the principles of medicinal chemistry and available patent literature.

Comparative Biological Evaluation with Other Spirocyclic Pharmacophores

The this compound scaffold is one of many spirocyclic systems that have been investigated in drug discovery. A comparative evaluation of its biological activities against other spirocyclic pharmacophores provides insights into its unique advantages and therapeutic potential. This comparison can be made based on their biological targets, efficacy, and physicochemical properties that influence their drug-like characteristics.

Spirocyclic compounds, in general, are valued in medicinal chemistry for their inherent three-dimensionality, which allows them to explore chemical space more effectively than their "flat" aromatic counterparts. This often leads to improved target selectivity and better physicochemical properties. bldpharm.com

Comparison with Other Spirocyclic Scaffolds:

Spiro[azetidine-3,3'-tetrahydrofuran] vs. Other Spirocyclic M4 Agonists : The 5-oxa-2-azaspiro[3.4]octane core, which can be viewed as a spiro[azetidine-3,3'-tetrahydrofuran] system, has been a key component in the development of selective M4 muscarinic receptor agonists. When compared to other spirocyclic systems targeting the M4 receptor, the specific arrangement of the ether oxygen and the azetidine nitrogen in the 5-oxa-2-azaspiro[3.4]octane scaffold appears to provide an optimal geometry for interaction with the receptor's binding site.

vs. Spiro[pyrrolidine-3,3'-oxindoles] as 5-HT6 Receptor Ligands : Spiro[pyrrolidine-3,3'-oxindoles] represent another distinct class of spirocyclic pharmacophores that have been developed as ligands for the 5-HT6 serotonin (B10506) receptor, a target for cognitive disorders. mdpi.com These compounds feature a spiro-pyrrolidine fused to an oxindole (B195798) core. The comparison with this compound derivatives underscores how the nature of the fused ring system (pyrrolidine vs. azetidine and oxindole vs. tetrahydrofuranone) dictates the biological target and activity.

The table below provides a comparative overview of these different spirocyclic pharmacophores.

Spirocyclic Pharmacophore Core Structure Primary Biological Target Therapeutic Area
This compound Derivatives Spiro[azetidine-3,3'-tetrahydrofuranone]M4 Muscarinic Acetylcholine ReceptorCNS Disorders (e.g., Schizophrenia)
Spirocyclic Azetidines 7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]Not specified, likely related to nitrofuran mechanismInfectious Diseases (Tuberculosis) nih.govmdpi.com
Spiro[pyrrolidine-3,3'-oxindoles] Spiro[pyrrolidine-3,3'-oxindole]5-HT6 Serotonin ReceptorCNS Disorders (e.g., Cognitive Deficits) mdpi.com

This table illustrates the diversity of spirocyclic scaffolds and their applications in medicinal chemistry.

Design and Synthesis of Derivatives and Analogues of 5 Oxa 2 Azaspiro 3.4 Octan 8 One

Systematic Derivatization at the Spiro Center, Oxygen, and Nitrogen Atoms

The 5-oxa-2-azaspiro[3.4]octan-8-one scaffold provides distinct functional handles for diversification. sigmaaldrich.comchemicalbook.com Synthetic strategies allow for systematic derivatization at the nitrogen atom of the azetidine (B1206935) ring and the carbonyl group of the tetrahydrofuranone ring.

The nitrogen atom is a key site for modification. It is commonly protected with a tert-butoxycarbonyl (Boc) group, forming 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane, a stable and versatile intermediate. sigmaaldrich.comchemicalbook.com This protecting group can be removed to allow for the introduction of a wide array of substituents.

The ketone at the C8 position is another primary point for derivatization. It can undergo reduction using reagents like sodium borohydride (B1222165) (NaBH4) to yield the corresponding alcohol, 5-oxa-2-azaspiro[3.4]octan-8-ol. lookchem.com Furthermore, reductive amination conditions can convert the ketone into an amine, affording 5-oxa-2-azaspiro[3.4]octan-8-amine, which serves as a precursor for further functionalization. lookchem.comalkalisci.com

A patent for M4 receptor agonists based on this scaffold highlights the extensive possibilities for derivatization. google.com The general structure disclosed in the patent allows for a wide range of substituents at various positions, demonstrating the scaffold's utility in creating large libraries of compounds for drug discovery programs.

Position for DerivatizationType of ModificationExample Precursor/ReagentResulting Functional Group
Nitrogen (N-2) Alkylation, AcylationAlkyl halides, Acyl chloridesSubstituted amine/amide
Carbonyl (C-8) ReductionSodium Borohydride (NaBH₄)Alcohol (-OH)
Carbonyl (C-8) Reductive AminationNH₃ in MeOH, Ti(OⁱPr)₄, NaBH₄Primary Amine (-NH₂)

This table illustrates common derivatization strategies for the this compound core based on synthetic reports. lookchem.com

Impact of Substituent Effects on Reactivity and Conformational Properties

The introduction of substituents to the this compound core significantly influences its chemical reactivity and three-dimensional shape. The inherent rigidity of the spirocyclic system provides a stable platform, and the addition of functional groups can fine-tune its properties for specific biological targets. bldpharm.com

Spirocycles are noted for their high fraction of sp³-hybridized carbon atoms (Fsp³), a feature associated with greater success in clinical development. bldpharm.com This complexity in shape, driven by out-of-plane substituents, can enhance the complementarity between a ligand and its receptor binding site. bldpharm.com

Reactivity:

At the Nitrogen (N-2): The nature of the substituent on the nitrogen atom modulates its nucleophilicity and basicity. Electron-withdrawing groups (like the Boc-group) decrease its reactivity, which is useful for directing reactions to other parts of the molecule. Alkyl substituents, conversely, maintain or increase its basicity.

At the Ketone (C-8): The reactivity of the carbonyl group is subject to standard electronic effects. Nearby electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Scaffold Hopping and Bioisosteric Replacements within the Spiro[3.4]octane Class

Scaffold hopping is a key strategy in medicinal chemistry to discover novel compounds with similar biological activity but different core structures, potentially leading to improved properties or new intellectual property. nih.gov The spiro[3.4]octane class is a fertile ground for this approach.

A notable example involves the use of azaspirocycles as bioisosteric replacements for common motifs like morpholine (B109124). In one optimization program, exchanging a morpholine ring for various azaspiro cycles, including structures related to the spiro[3.4]octane family, resulted in lower lipophilicity (logD) and improved metabolic stability. bldpharm.com Specifically, 2-oxa-6-azaspiro[3.4]octane has been synthesized as a direct substitute for morpholine. researchgate.net

The broader family of spiro[3.4]octanes, such as 2,6-diazaspiro[3.4]octane, represents an emerging "privileged structure" in drug discovery. nih.gov By replacing the oxygen atom in this compound with another heteroatom or a carbon atom, chemists can hop to a new scaffold that retains the desirable three-dimensional geometry of the spiro[3.4] system while exploring new interactions with biological targets. nih.gov

Comparative Studies with Related Spirocyclic Heterocycles (e.g., Azaspiro[3.4]octane, Thiaspiro[3.4]octane)

The properties and synthesis of this compound can be better understood by comparing it to related spirocyclic systems. Key analogues include those where the oxygen atom is replaced by sulfur (a thiaspiro compound) or removed entirely (an azaspiro compound).

A direct comparison can be made with the synthesis of 6-thia-2-azaspiro[3.4]octanes. lookchem.com While the synthesis of the oxa-analogue involves a tandem conjugate addition-Dieckmann cyclization protocol using methyl glycolate, the thia-analogue is constructed using a similar sequence with a sulfur-containing starting material. lookchem.com Both pathways provide access to the core spirocyclic ketones, which can then be further elaborated.

The parent scaffold, 2-azaspiro[3.4]octane, which lacks the oxygen heteroatom and the ketone, has also been the subject of synthetic efforts. rsc.org Its synthesis has been achieved through several routes, often involving the annulation of either the cyclopentane (B165970) or the azetidine ring, using readily available starting materials. rsc.org These comparative syntheses provide chemists with a versatile toolkit to create a range of spiro[3.4]heterocycles for drug discovery programs.

Scaffold NameCore HeteroatomsKey Structural FeaturesSynthetic Precursor Example
5-Oxa-2-azaspiro[3.4]octane Oxygen, NitrogenContains a tetrahydrofuran (B95107) ringMethyl glycolate
6-Thia-2-azaspiro[3.4]octane Sulfur, NitrogenContains a thiolane ring(Not specified in detail)
2-Azaspiro[3.4]octane NitrogenFused cyclopentane and azetidine(Various, depends on route)
2,6-Diazaspiro[3.4]octane Nitrogen (x2)Contains two azetidine rings(Not specified in detail)

This table compares 5-Oxa-2-azaspiro[3.4]octane with related spiro[3.4] heterocycles discussed in the literature. lookchem.comnih.govrsc.org

Computational Approaches for Analog Design and Diversification (e.g., Bemis-Murcko Framework)

Computational tools are indispensable for navigating the vast chemical space and designing novel analogues. The Bemis-Murcko framework is a widely used method for systematically breaking down molecules into their fundamental scaffolds by removing side chains. chemaxon.comblogspot.com This allows for the classification and comparison of molecules based on their core ring systems.

This framework is directly applicable to the 5-oxa-2-azaspiro[3.4]octane class. A search of chemical supplier databases reveals that analogues of 5-oxa-2-azaspiro[3.4]octane have been specifically selected and categorized using the Bemis-Murcko Loose Framework method. molport.com This demonstrates how computational analysis can identify and group structurally related compounds for acquisition and screening. The method works by interpreting a molecule as a graph of atoms and bonds and then stripping away non-scaffold atoms to reveal the core framework, which can then be used for clustering and diversity analysis. chemaxon.comnih.gov

Beyond Bemis-Murcko, other computational methods like WHALES (Weighted Holistic Atom Localization and Entity Shape) descriptors have been developed for scaffold hopping and the discovery of novel chemotypes by representing molecules in a way that facilitates similarity searching based on 3D shape and atom distribution. nih.gov These computational approaches accelerate the design-synthesis-test cycle by prioritizing compounds with novel scaffolds and desirable structural features.

Future Perspectives and Emerging Research Directions

Development of Highly Stereoselective and Green Synthetic Methodologies

A significant challenge in the synthesis of 5-oxa-2-azaspiro[3.4]octane derivatives is controlling stereochemistry. Current synthetic routes often produce racemic mixtures, which then require tedious chromatographic resolution to separate the individual enantiomers. lookchem.com Since the biological activity of chiral molecules frequently resides in a single enantiomer, the development of enantioselective synthetic methods is a high-priority research area. lookchem.com Future work will likely focus on two main strategies:

Asymmetric Catalysis: The use of chiral catalysts, potentially based on transition metals like gold, rhodium, or palladium, could enable the direct formation of enantioenriched spirocycles, bypassing the need for resolution. researchgate.netlookchem.com

Chiral Pool Synthesis: Employing readily available chiral starting materials, such as amino acids like L-Proline, has proven effective in the synthesis of related optically active oxa-azaspiro[3.4]octane systems and represents a viable strategy for the target compound. nih.gov

Discovery of Novel Chemical Transformations through Catalyst Design

The functionalization of the 5-oxa-2-azaspiro[3.4]octan-8-one core is key to exploring its potential. While methods exist to modify the ketone and amine functionalities, the discovery of novel transformations through advanced catalyst design will open new avenues for creating diverse derivatives. lookchem.com A gold-catalyzed spirocyclization protocol has already been reported for the synthesis of the related ketoester, highlighting the potential of metal catalysis. lookchem.com

Future research is expected to focus on designing catalysts that can:

Activate C-H bonds at specific positions on the scaffold, allowing for late-stage functionalization.

Promote novel ring-opening or ring-expansion reactions to access related but distinct heterocyclic systems.

Facilitate cross-coupling reactions to attach a wider range of substituents than is currently possible.

The development of such catalysts would significantly expand the chemical space accessible from the this compound building block, providing medicinal chemists with a richer palette of modules for drug discovery programs. researchgate.netlookchem.com

Advanced Rational Design of Functional Derivatives via Computational Chemistry

Computational chemistry is an indispensable tool for accelerating the discovery process. By modeling the interactions of 5-oxa-2-azaspiro[3.4]octane derivatives with biological targets, researchers can rationally design new compounds with improved properties. researchgate.netnih.gov

Key computational approaches for this scaffold include:

Molecular Docking: Predicting how derivatives will bind to target proteins, such as G-protein coupled receptors or enzymes. Induced-fit docking and MM-GBSA calculations have been used successfully for related diazaspirooctane scaffolds to understand target engagement. nih.govnih.gov

Quantum Chemical Calculations: Studying reaction mechanisms to optimize synthetic routes and predict the feasibility of new transformations. researchgate.net

ADMET Prediction: Modeling the absorption, distribution, metabolism, excretion, and toxicity properties of virtual compounds to prioritize the synthesis of those with the most promising drug-like profiles. This is crucial for avoiding issues like hERG potassium channel inhibition, a common cause of cardiotoxicity. nih.gov

These computational methods will guide the synthesis of functional derivatives, such as those described in patents for M4 receptor agonists, by predicting which substitutions on the spirocyclic core are most likely to enhance potency and selectivity while minimizing off-target effects. google.com

Targeted Applications in Chemical Biology, Diagnostics, and Advanced Materials Science

The inherent three-dimensionality and conformational rigidity of the 5-oxa-2-azaspiro[3.4]octane scaffold make it highly suitable for applications that require precise molecular recognition. researchgate.net

Chemical Biology and Medicinal Chemistry: This is the most established area of application. The scaffold serves as a novel, multifunctional module for drug discovery. researchgate.netlookchem.com Derivatives have been patented as M4 receptor agonists for potential use in treating central nervous system disorders, while related structures are being explored as SSTR5 antagonists for type 2 diabetes. nih.govgoogle.com The spirocyclic core is considered a bioisostere for other common rings in pharmaceuticals, offering a way to improve physicochemical properties and secure novel intellectual property. researchgate.netlookchem.com

Diagnostics: Leveraging the high target affinity demonstrated in medicinal chemistry, functionalized derivatives could be developed as diagnostic agents. By attaching a reporter group, such as a radionuclide or a fluorescent tag, to the spirocyclic scaffold, these molecules could be used as probes in techniques like Positron Emission Tomography (PET) to visualize and quantify specific biological targets in vivo.

Advanced Materials Science: While a nascent area for this specific compound, the rigid spirocyclic structure has potential for incorporation into advanced materials. Its defined geometry could be used to influence the microstructure of polymers or to create novel ligands for metal-organic frameworks (MOFs), imparting unique catalytic or separation properties.

Research AreaKey ObjectiveExample Approach
Chemical Biology Develop novel therapeutics with improved properties.Design of M4 receptor agonists for CNS disorders. google.com
Diagnostics Create molecular probes for in vivo imaging.Functionalization with a PET isotope for target visualization.
Advanced Materials Impart unique 3D structure to materials.Incorporation into polymers as a rigid monomer unit.

Strategies for Process Intensification and Industrial Scale-Up of Key Intermediates

As drug candidates based on the 5-oxa-2-azaspiro[3.4]octane scaffold advance through the development pipeline, the need for efficient, safe, and scalable synthetic processes becomes paramount. Laboratory-scale syntheses are often not directly transferable to industrial production.

A key strategy for addressing this challenge is the adoption of process intensification technologies, particularly flow chemistry using microreaction systems. researchgate.net This approach offers numerous advantages over traditional batch processing, including:

Enhanced Safety: Small reaction volumes and superior heat transfer minimize the risks associated with highly exothermic or unstable reactions.

Increased Efficiency: Dramatically shorter reaction times are often possible due to efficient mixing and heat exchange. researchgate.net

Improved Consistency: Precise control over reaction parameters leads to higher reproducibility and product quality.

Scalability: Production capacity can be increased by operating the system for longer durations or by "numbering-up" – running multiple microreactors in parallel. researchgate.net

The continuous synthesis of related spirocycles like 1-oxa-2-azaspiro[2.5]octane has been successfully demonstrated in microreaction systems, providing a clear precedent for applying this technology to the industrial-scale production of this compound and its key intermediates. researchgate.net

Q & A

Q. Table 1: Reported Synthetic Routes

MethodYield (%)Key ConditionsReference
Intramolecular cyclization45–60H₂SO₄, reflux, 12 h
Multicomponent reaction35–50Pd(OAc)₂, DMF, 80°C

Basic: How to characterize the structure and purity of this compound?

Answer:
Structural confirmation :

  • NMR spectroscopy : ¹H and ¹³C NMR to identify spirocyclic protons (δ 3.5–4.5 ppm for oxa/aza groups) and carbonyl signals (δ 170–175 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₇H₁₁NO₃ for the hydrochloride salt) .
  • X-ray crystallography : For absolute configuration determination (if crystalline).

Q. Purity assessment :

  • HPLC : Reverse-phase C18 column, UV detection at 210–220 nm .
  • Melting point : Compare with literature values (e.g., 117–122°C for related azaspiro compounds) .

Advanced: How to address contradictions in reported bioactivity data (e.g., M4 receptor agonism)?

Answer:
Discrepancies may arise from assay conditions or stereochemical variations:

  • Assay standardization : Use uniform cell lines (e.g., CHO-K1 expressing human M4 receptors) and control agonists (e.g., xanomeline) .
  • Stereochemical analysis : Chiral HPLC to isolate enantiomers and test individually.
  • Data validation : Replicate studies under controlled conditions (pH, temperature) and cross-validate with radioligand binding assays .

Advanced: What computational approaches predict the reactivity and conformation of this compound?

Answer:

  • Molecular dynamics (MD) simulations : Analyze spirocyclic ring flexibility using software like Gaussian or Schrödinger .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites.
  • Collision Cross-Section (CCS) predictions : Compare experimental CCS values (e.g., 133.6 Ų for [M+H]⁺) with computational models (e.g., MOBCAL) .

Q. Table 2: Predicted CCS Values for Adducts

Adductm/zCCS (Ų)
[M+H]⁺158.08118133.6
[M+Na]⁺180.06312137.1

Advanced: How to design structure-activity relationship (SAR) studies for M4 receptor agonism?

Answer:

  • Derivatization : Introduce substituents at positions 2, 5, or 8 (e.g., alkyl, aryl groups) to modulate lipophilicity and binding affinity .
  • In vitro testing : Measure EC₅₀ values in calcium mobilization assays.
  • Key parameters : LogP (optimal range: 1–3), polar surface area (<90 Ų) for blood-brain barrier penetration .

Q. Example SAR Finding :

  • 2-Methyl derivative : 10-fold higher potency than parent compound due to enhanced hydrophobic interactions .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

  • Storage : –20°C in airtight containers under nitrogen to prevent oxidation .
  • Degradation pathways : Hydrolysis of the lactam ring in acidic/basic conditions. Monitor via HPLC .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation.

Advanced: How to resolve spectral data conflicts (e.g., NMR shifts) between synthetic batches?

Answer:

  • Solvent referencing : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆).
  • Impurity profiling : LC-MS to detect byproducts (e.g., open-chain intermediates).
  • Crystallographic validation : Compare experimental NMR with X-ray-derived chemical shifts .

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